2-(Chloromethyl)naphthalene-4-acetic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H11ClO2 |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
2-[3-(chloromethyl)naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C13H11ClO2/c14-8-9-5-10-3-1-2-4-12(10)11(6-9)7-13(15)16/h1-6H,7-8H2,(H,15,16) |
InChI Key |
GZKCGKUWOKSZQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2CC(=O)O)CCl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloromethyl Naphthalene 4 Acetic Acid
Strategic Approaches to the Naphthalene (B1677914) Core Functionalization
The synthesis of polysubstituted naphthalenes requires careful consideration of the directing effects of the substituents and the reaction conditions to achieve the desired regioselectivity. Traditional electrophilic aromatic substitution reactions on naphthalene can be difficult to control, often yielding a mixture of isomers. google.com Therefore, the order of introduction of the functional groups and the choice of starting materials are critical decisions in the synthetic design.
The introduction of a chloromethyl group onto an aromatic ring is a valuable transformation in organic synthesis, as the chloromethyl group can be readily converted into a variety of other functional groups. thieme-connect.de
Electrophilic chloromethylation, most notably the Blanc reaction, is a common method for introducing a chloromethyl group onto an aromatic nucleus. thieme-connect.de This reaction typically involves the use of formaldehyde (B43269) (or a polymer thereof, such as paraformaldehyde) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride. thieme-connect.deorgsyn.org The reaction proceeds via the formation of a highly reactive hydroxymethyl cation or a related electrophilic species, which then attacks the electron-rich naphthalene ring.
The conditions for the Blanc reaction can be varied to optimize the yield and selectivity. Common solvents include acetic acid, and the reaction is often carried out at elevated temperatures. orgsyn.org A variety of catalysts have been employed to facilitate this transformation, including phosphoric acid and aluminum chloride. orgsyn.org Phase-transfer catalysis has also been utilized to improve the efficiency of chloromethylation reactions in aqueous media. researchgate.net
Table 1: Examples of Reagents and Catalysts in Chloromethylation Reactions
| Reagents | Catalyst(s) | Solvent(s) | Reference(s) |
|---|---|---|---|
| Paraformaldehyde, HCl | Phosphoric Acid | Acetic Acid | orgsyn.org |
| Paraformaldehyde, HCl | Zinc Chloride | - | thieme-connect.deorgsyn.org |
| Formaldehyde, HCl | Lewis Acids (e.g., AlCl₃, SnCl₄) | Various | thieme-connect.de |
This table is for illustrative purposes and shows common reagents and catalysts used in chloromethylation reactions of aromatic compounds.
A primary challenge in the synthesis of 2-(chloromethyl)naphthalene-4-acetic acid is controlling the position of the incoming chloromethyl group. The chloromethylation of unsubstituted naphthalene typically yields a mixture of 1-(chloromethyl)naphthalene (B51744) and 2-(chloromethyl)naphthalene, with the former often being the major product under kinetic control. orgsyn.orgrsc.org
When a substituent is already present on the naphthalene ring, it will direct subsequent electrophilic substitution. The directing effect depends on whether the substituent is activating or deactivating and its position on the ring. researchgate.netlibretexts.org For instance, an activating group at the 2-position of naphthalene would generally direct an incoming electrophile to the 1-position and to the other ring, primarily at the 5- and 7-positions. A deactivating group at the 2-position would direct an incoming electrophile primarily to the 5- and 8-positions. Achieving selective substitution at the 4-position of a 2-substituted naphthalene via electrophilic chloromethylation is therefore not straightforward and would likely result in a mixture of isomers, necessitating challenging purification steps. researchgate.net
An alternative approach to introduce the chloromethyl group at the 2-position is the side-chain chlorination of 2-methylnaphthalene. This method, however, proceeds via a radical mechanism and may not be compatible with all functional groups present on the molecule.
The introduction of an acetic acid side chain onto the naphthalene nucleus can be accomplished through various synthetic strategies, including carboxylation of organometallic intermediates, or more commonly, through the conversion of a suitable precursor functional group.
A versatile and widely used method for the synthesis of aryl-acetic acids involves the formation and subsequent hydrolysis of a nitrile intermediate. This two-step process typically begins with a halomethyl-substituted naphthalene, which can be converted to the corresponding naphthylacetonitrile via nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide.
The resulting nitrile can then be hydrolyzed under acidic or basic conditions to afford the desired carboxylic acid. This method is advantageous as the nitrile intermediate is often readily purified, and the hydrolysis step is typically high-yielding. For instance, 1-naphthaleneacetic acid can be prepared from 1-(chloromethyl)naphthalene by reaction with sodium cyanide followed by hydrolysis. google.com
Another approach involves the conversion of an aldehyde to a nitrile, for example, through the formation of an oxime followed by dehydration. The resulting nitrile can then be hydrolyzed to the carboxylic acid.
Side-chain elongation reactions provide an alternative route to the acetic acid moiety. One of the most prominent methods in this category is the Willgerodt-Kindler reaction. wikipedia.orgunacademy.com This reaction allows for the conversion of an aryl alkyl ketone, such as an acetylnaphthalene, into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. wikipedia.orgorganic-chemistry.orgmsu.edu The reaction is typically carried out using sulfur and a secondary amine, such as morpholine, at elevated temperatures. wikipedia.orgmsu.edu The Willgerodt-Kindler reaction is particularly useful as it allows for the "migration" of the carbonyl group to the terminal position of the alkyl chain. wikipedia.org
For example, the conversion of acetophenone (B1666503) to phenylacetic acid is a classic application of this reaction. wikipedia.org Similarly, an appropriately substituted acetylnaphthalene could be converted to the desired naphthalene-acetic acid derivative. The successful application of this reaction would depend on the successful regioselective acylation of the naphthalene core to introduce the acetyl group at the desired position. Friedel-Crafts acylation of 2-substituted naphthalenes, such as 2-methoxynaphthalene (B124790) or 2-methylnaphthalene, has been studied, but achieving high selectivity for the 4-position is challenging, with substitution often occurring at the 1-, 6-, or 8-positions depending on the reaction conditions. stackexchange.comresearchgate.netntu.edu.twjove.comrsc.org
Table 2: Key Reactions for Introducing the Acetic Acid Side Chain
| Reaction Name/Type | Starting Material Precursor | Key Reagents | Intermediate | Final Product | Reference(s) |
|---|---|---|---|---|---|
| Cyanide Displacement & Hydrolysis | Halomethylnaphthalene | NaCN or KCN, then H₃O⁺/H₂O or OH⁻/H₂O | Naphthylacetonitrile | Naphthaleneacetic acid | google.com |
This table summarizes common methods for the introduction of an acetic acid side chain onto an aromatic ring.
Introduction of the Acetic Acid Side Chain
Stepwise and Convergent Synthesis Pathways
Stepwise synthesis involves the sequential modification of a starting naphthalene molecule, introducing one functional group at a time. In contrast, a convergent approach would involve the coupling of two or more pre-functionalized naphthalene fragments. For a molecule with the substitution pattern of this compound, a stepwise approach is generally more practical and allows for greater control over the placement of the substituents.
A plausible stepwise synthesis of this compound can be conceptualized by first constructing the naphthalene-2-acetic acid backbone, followed by the regioselective introduction of the chloromethyl group at the C-4 position.
Synthesis of the Naphthalene-2-acetic Acid Intermediate:
There are several established methods to synthesize naphthalene-2-acetic acid. One common route begins with the Friedel-Crafts acylation of naphthalene to produce 2-acetylnaphthalene (B72118). The choice of solvent is crucial in directing the acylation to the 2-position; polar solvents like nitrobenzene (B124822) favor the formation of the thermodynamically more stable 2-isomer, whereas non-polar solvents such as carbon disulfide tend to yield the 1-isomer as the kinetic product.
Once 2-acetylnaphthalene is obtained, the acetyl group can be converted to an acetic acid moiety via the Willgerodt-Kindler reaction. This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is then hydrolyzed to the corresponding carboxylic acid.
An alternative pathway to naphthalene-2-acetic acid is through the Arndt-Eistert homologation of 2-naphthoic acid. This sequence involves converting the carboxylic acid to its acid chloride, reaction with diazomethane (B1218177) to form a diazoketone, and subsequent Wolff rearrangement in the presence of a nucleophile (like water) and a metal catalyst (e.g., silver oxide) to yield the one-carbon homologated acid.
| Method | Starting Material | Key Reagents | Intermediate | Product |
| Friedel-Crafts / Willgerodt-Kindler | Naphthalene | 1. Acetyl chloride, AlCl₃, Nitrobenzene2. Sulfur, Morpholine3. H₃O⁺ | 2-Acetylnaphthalene, Naphthyl-2-thioacetomorpholide | Naphthalene-2-acetic acid |
| Arndt-Eistert Homologation | 2-Naphthoic acid | 1. SOCl₂2. CH₂N₂3. Ag₂O, H₂O | 2-Naphthoyl chloride, 1-Diazo-2-(naphthalen-2-yl)ethan-1-one | Naphthalene-2-acetic acid |
Table 1: Comparison of Synthetic Routes to Naphthalene-2-acetic acid
Regioselective Chloromethylation:
The final and most challenging step in this proposed sequence is the selective chloromethylation of naphthalene-2-acetic acid at the C-4 position. Standard electrophilic chloromethylation (using reagents like formaldehyde and HCl) on a 2-substituted naphthalene would typically be directed to other positions (e.g., C-1, C-5, or C-8) due to the electronic and steric influences of the existing acetic acid group, which is a deactivating, meta-directing group in the context of a single aromatic ring.
To achieve the desired C-4 substitution, a directing group-assisted C-H functionalization strategy would likely be necessary. This advanced approach involves temporarily installing a directing group on the acetic acid side chain that can coordinate to a transition metal catalyst (e.g., palladium or rhodium). This coordination positions the catalyst in proximity to the C-4 hydrogen atom, enabling its selective replacement. After the chloromethylation is achieved, the directing group is cleaved to yield the final product. While specific examples for this exact transformation are not prevalent, the principle of using directing groups for remote C-H activation on naphthalene systems is an area of active research.
A convergent synthesis for this target molecule is theoretically possible but practically complex. It would require the synthesis of two suitably functionalized naphthalene precursors, for example, a naphthalene derivative with a chloromethyl group at C-2 and a leaving group at C-4, and another fragment to introduce the acetic acid side chain. The challenges in preparing such specifically substituted building blocks and controlling the regioselectivity of their coupling make this approach less favorable than a well-designed stepwise route.
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the use of advanced techniques to improve reaction efficiency, reduce waste, and enhance safety. These principles can be applied to the proposed synthesis of this compound.
As mentioned, transition metal catalysis is crucial for the proposed regioselective C-4 chloromethylation. Directing group strategies utilizing catalysts based on palladium, rhodium, or ruthenium have become powerful tools for activating specific C-H bonds that are otherwise unreactive. researchgate.netresearchgate.net This approach avoids the need for harsh conditions and overcomes the inherent directing effects of the substituents, allowing for the synthesis of complex substitution patterns not accessible through classical electrophilic aromatic substitution.
Microwave irradiation can significantly accelerate many organic reactions by efficiently heating the reaction mixture. nih.gov This technique has been successfully applied to several of the key reaction types in the proposed synthesis.
Willgerodt-Kindler Reaction: Microwave-assisted Willgerodt-Kindler reactions have been shown to dramatically reduce reaction times from many hours to just a few minutes, often with improved yields. researchgate.netresearchgate.netmsu.edu
Chloromethylation: Microwave-enhanced chlorination of aromatic compounds, sometimes in solvent-free conditions or with a solid support like graphite, has been reported, offering a potentially faster and more environmentally friendly alternative to conventional heating methods. mdpi.org
| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
| Willgerodt-Kindler | Typically requires prolonged heating (several hours) at high temperatures. | Reaction times are often reduced to minutes, with good to excellent yields. researchgate.net |
| Chloromethylation | Can require extended reaction times and often uses hazardous solvents. | Can be performed rapidly, sometimes under solvent-free conditions, enhancing safety and reducing waste. mdpi.org |
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis
Adhering to the principles of green chemistry involves minimizing the use of hazardous solvents and reagents. For the synthesis of this compound, several opportunities exist to incorporate greener practices:
Solvent-Free Reactions: As noted, some microwave-assisted reactions, including the Willgerodt-Kindler reaction and chloromethylation, can be performed under solvent-free conditions, which eliminates solvent waste and simplifies product purification. researchgate.netmdpi.org
Catalytic Reagents: The use of catalytic amounts of transition metals for C-H functionalization is inherently greener than using stoichiometric reagents that would generate more waste.
Alternative Solvents: When solvents are necessary, replacing hazardous solvents like nitrobenzene (used in Friedel-Crafts reactions) with more environmentally benign alternatives is a key consideration. Research into ionic liquids or deep eutectic solvents as media for such reactions is an ongoing area of green chemistry.
By integrating these advanced techniques, a more efficient, selective, and sustainable synthesis of this compound can be envisioned.
Optimization of Reaction Parameters and Yields
The optimization of the synthesis of this compound would be crucial for achieving a desirable yield and purity. This would involve a systematic investigation of various reaction parameters for the key transformation steps. Drawing parallels from the synthesis of similar naphthalene derivatives, the following aspects would be critical for optimization.
For a potential chloromethylation step, based on the synthesis of other chloromethylnaphthalenes, key parameters to optimize would include the choice of chloromethylating agent, catalyst, solvent, reaction temperature, and reaction time.
Table 1: Potential Parameters for Optimization of a Chloromethylation Reaction
| Parameter | Variation | Expected Outcome on Yield and Selectivity |
|---|---|---|
| Chloromethylating Agent | Paraformaldehyde/HCl, Chloromethyl methyl ether | Paraformaldehyde with a mixture of acids is a common and effective method. Chloromethyl methyl ether is also potent but may have different handling requirements. |
| Catalyst | Lewis Acids (e.g., ZnCl₂, AlCl₃), Protic Acids (e.g., H₃PO₄, Acetic Acid) | The type and concentration of the acid catalyst can significantly influence the reaction rate and the position of substitution on the naphthalene ring. |
| Solvent | Acetic Acid, Dichloromethane, Carbon tetrachloride | The solvent can affect the solubility of the reactants and the stability of the reactive intermediates, thereby influencing the reaction's efficiency. |
| Temperature | 60-90 °C | Temperature control is critical to balance the reaction rate against the formation of byproducts and potential polymerization. |
| Reaction Time | 4-12 hours | Sufficient reaction time is necessary for the completion of the reaction, but prolonged times may lead to the formation of undesired secondary products. |
Similarly, if a Friedel-Crafts acylation or a related reaction is employed to introduce the acetic acid group, optimization of the catalyst (e.g., aluminum chloride), the acylating agent, and the reaction conditions would be paramount to ensure high conversion and regioselectivity.
Purification and Isolation Procedures
The purification and isolation of the final product, this compound, would be a critical step to obtain a compound of high purity. Based on the procedures for similar naphthalene carboxylic acids and chloromethylated aromatics, a multi-step purification protocol would likely be necessary.
Following the reaction, the initial workup would typically involve quenching the reaction mixture, for example, with ice water, followed by extraction of the crude product into a suitable organic solvent. This would be followed by washing the organic layer to remove any remaining acids or inorganic byproducts.
Table 2: Potential Purification and Isolation Protocol
| Step | Procedure | Purpose |
|---|---|---|
| 1. Extraction | The crude reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. | To separate the organic product from aqueous-soluble impurities and catalysts. |
| 2. Washing | The organic layer is washed sequentially with a dilute base (e.g., sodium bicarbonate solution) and brine. | To remove acidic impurities and residual water. |
| 3. Drying and Concentration | The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄) and the solvent is removed under reduced pressure. | To obtain the crude solid or oil product. |
| 4. Crystallization | The crude product is dissolved in a minimal amount of a hot solvent or a solvent mixture and allowed to cool slowly. | To obtain the purified crystalline product, separating it from soluble impurities. |
| 5. Chromatography | If crystallization is insufficient, column chromatography (e.g., silica (B1680970) gel) with an appropriate eluent system can be used. | To separate the target compound from closely related impurities and isomers. |
The choice of solvent for crystallization would be determined through solubility studies to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. The purity of the isolated this compound would then be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Chemical Transformations and Derivatization Strategies of 2 Chloromethyl Naphthalene 4 Acetic Acid
Reactivity of the Chloromethyl Group
The chloromethyl group in 2-(chloromethyl)naphthalene-4-acetic acid is analogous to a benzylic chloride, rendering the benzylic carbon electrophilic and susceptible to a range of chemical modifications. This reactivity is the cornerstone of its use as a building block in organic synthesis.
Nucleophilic Substitution Reactions
The carbon-chlorine bond in the chloromethyl group is polarized, making the carbon atom an excellent target for nucleophiles. This facilitates a variety of nucleophilic substitution reactions, typically proceeding via an SN2 mechanism, which allows for the introduction of diverse functionalities. cymitquimica.com
The reaction of this compound with various nucleophiles such as alcohols, thiols, and amines leads to the formation of the corresponding ethers, thioethers, and amines. smolecule.com These reactions are fundamental in modifying the structure and properties of the parent molecule.
Ethers: In the presence of a base, alcohols are converted to their corresponding alkoxides, which are potent nucleophiles. These alkoxides can then displace the chloride ion from the chloromethyl group to form ethers. This classic transformation is a variant of the Williamson ether synthesis.
Thioethers: Similarly, thiols can be deprotonated by a base to form thiolates. Thiolates are excellent nucleophiles and readily react with the chloromethyl group to yield thioethers.
Amines: Ammonia, as well as primary and secondary amines, can act as nucleophiles to displace the chloride, resulting in the formation of primary, secondary, and tertiary amines, respectively. This alkylation reaction is a common method for the synthesis of naphthalenylmethylamine derivatives.
Table 1: Illustrative Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Class |
| Alkoxide | Sodium ethoxide | Ether |
| Thiolate | Sodium thiophenoxide | Thioether |
| Amine | Ammonia | Primary Amine |
The chloromethyl group can be converted to a cyanomethyl group through a nucleophilic substitution reaction with a cyanide salt, such as sodium or potassium cyanide. wikipedia.org This reaction is a valuable carbon-carbon bond-forming reaction, extending the carbon chain by one. The resulting nitrile is a versatile intermediate that can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This two-step sequence effectively transforms the chloromethyl group into a carboxymethyl group, leading to the formation of a naphthalene (B1677914) diacetic acid derivative.
While the formation of a Grignard reagent from an alkyl halide is a common synthetic transformation, its application to a molecule containing an acidic proton, such as the carboxylic acid group in this compound, requires protection of the acidic group. Once the carboxylic acid is protected (e.g., as an ester), the chloromethyl group can react with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, 2-(naphthylmethyl)magnesium chloride derivative. leah4sci.commdpi.com This organometallic intermediate is a powerful nucleophile and can undergo various reactions. One important transformation is carbonylation, where the Grignard reagent reacts with carbon dioxide, followed by an acidic workup, to produce a carboxylic acid. This sequence adds a carboxylic acid group to the benzylic position.
Reduction Reactions to Methyl Groups
The chloromethyl group can be reduced to a methyl group, a transformation that can be achieved using various reducing agents. Catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) and a hydrogen source, is a common and effective method for this dehalogenation. Other reducing agents, such as lithium aluminum hydride (LiAlH4) or tin hydrides, can also be employed, although care must be taken to avoid the reduction of the carboxylic acid group if it is not protected.
Oxidative Transformations
The chloromethyl group is susceptible to oxidation to higher oxidation states, namely an aldehyde or a carboxylic acid. The specific product obtained depends on the oxidizing agent and the reaction conditions. Mild oxidizing agents can convert the chloromethyl group to a formyl group, yielding a naphthalene derivative containing both an aldehyde and a carboxylic acid. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, will typically oxidize the chloromethyl group directly to a carboxylic acid, resulting in the formation of a naphthalenedicarboxylic acid derivative. jchps.com
Table 2: Summary of Chemical Transformations
| Reaction Type | Reagents | Functional Group Transformation | Product Class |
| Ether Synthesis | R-O⁻ | -CH₂Cl → -CH₂OR | Ether |
| Thioether Synthesis | R-S⁻ | -CH₂Cl → -CH₂SR | Thioether |
| Amine Synthesis | R₂NH | -CH₂Cl → -CH₂NR₂ | Amine |
| Cyanation | CN⁻ | -CH₂Cl → -CH₂CN | Nitrile |
| Hydrolysis of Nitrile | H₃O⁺ or OH⁻ | -CH₂CN → -CH₂COOH | Carboxylic Acid |
| Grignard Formation | Mg, ether | -CH₂Cl → -CH₂MgCl | Grignard Reagent |
| Carbonylation | 1. CO₂ 2. H₃O⁺ | -CH₂MgCl → -CH₂COOH | Carboxylic Acid |
| Reduction | H₂, Pd/C | -CH₂Cl → -CH₃ | Methyl Group |
| Oxidation (mild) | e.g., PCC | -CH₂Cl → -CHO | Aldehyde |
| Oxidation (strong) | e.g., KMnO₄ | -CH₂Cl → -COOH | Carboxylic Acid |
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a cornerstone of the molecule's reactivity, serving as a handle for esterification, amidation, and reduction reactions. These transformations are fundamental for creating libraries of derivatives with modified physicochemical properties.
The conversion of the carboxylic acid to an ester is a common strategy to mask the acidity, improve lipophilicity, or introduce new functional handles.
Fischer Esterification : This classic acid-catalyzed method involves reacting this compound with an alcohol, typically in large excess, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium process where water is eliminated to form the corresponding ester.
Modern Coupling Reagents : More sophisticated methods offer milder conditions and broader substrate scope. Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can efficiently mediate the condensation of carboxylic acids and alcohols. This approach avoids the harsh acidic conditions of Fischer esterification, preserving sensitive functional groups elsewhere in the molecule.
| Method | Reagents | Key Features |
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven; requires excess alcohol; simple reagents. |
| DMTMM Coupling | Alcohol, DMTMM, N-methylmorpholine (NMM) | Mild conditions; high yields; suitable for complex substrates. |
The formation of an amide bond is a critical transformation for building peptide-like structures or introducing nitrogen-containing functionalities. This is typically achieved by activating the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine.
The process involves two main steps: activation of the carboxyl group and subsequent acylation of the amino group. A variety of peptide coupling reagents can be employed for this purpose, often in combination with additives to suppress side reactions like racemization.
Commonly used coupling reagents include:
Carbodiimides : Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are widely used, often with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization and improve efficiency.
Onium Salts : Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are highly effective activators that promote rapid coupling with minimal side reactions. These are particularly useful for coupling sterically hindered amino acids.
The choice of reagent and conditions allows the carboxylic acid of this compound to be coupled with a wide range of primary and secondary amines, amino acid esters, or peptides.
The carboxylic acid moiety can be reduced to yield either a primary alcohol or an aldehyde, providing access to another class of derivatives.
Reduction to Primary Alcohols : Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are effective for the complete reduction of the carboxylic acid to a primary alcohol (2-(4-(2-hydroxyethyl)naphthalen-2-yl)methyl chloride). chemguide.co.ukbritannica.com Borane is particularly useful as it can chemoselectively reduce carboxylic acids in the presence of other reducible functional groups like esters. khanacademy.orgcommonorganicchemistry.com The reaction with LiAlH₄ is typically performed in an anhydrous ether solvent, followed by an acidic workup. chemguide.co.ukchemistrysteps.com
Reduction to Aldehydes : Stopping the reduction at the aldehyde stage is more challenging as aldehydes are more reactive than carboxylic acids towards many reducing agents. chemguide.co.uk A direct, high-yield reduction is not typically feasible. An indirect, multi-step approach is generally required, such as converting the carboxylic acid first to a more reactive derivative like an acid chloride or an ester, which can then be partially reduced. britannica.com The partial reduction of esters to aldehydes can be achieved using sterically hindered reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C). chemistrysteps.comlibretexts.org
To enhance detection and separation in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the carboxylic acid group is often chemically modified.
For HPLC Analysis : Derivatization with a fluorescent tagging reagent is a common strategy to improve sensitivity. The carboxylic acid can be converted into a highly fluorescent ester by reacting it with a reagent such as 9-chloromethyl anthracene. This allows for sensitive fluorescence detection at low concentrations.
For GC Analysis : Carboxylic acids are generally not volatile enough for direct GC analysis. Derivatization is necessary to convert them into more volatile forms. Common methods include:
Esterification : Conversion to methyl esters or other simple alkyl esters.
Silylation : Reaction with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form volatile trimethylsilyl (B98337) (TMS) esters.
| Technique | Purpose | Example Reagent | Derivative Formed |
| HPLC | Enhance sensitivity | 9-Chloromethyl anthracene | Fluorescent ester |
| GC | Increase volatility | BSTFA | Trimethylsilyl (TMS) ester |
| GC | Increase volatility | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ester |
Selective Functional Group Manipulation and Chemoselectivity
A key challenge and opportunity in the chemistry of this compound is the selective manipulation of its two reactive sites. The chloromethyl group is an electrophilic site susceptible to nucleophilic substitution (an Sₙ2 reaction), while the carboxylic acid is reactive towards specific activating agents and strong reducing agents.
Chemoselectivity can be achieved by carefully choosing reagents and reaction conditions:
Reactions at the Carboxylic Acid : Standard peptide coupling conditions (e.g., HATU, DIC/HOBt) or Fischer esterification conditions are highly selective for the carboxylic acid group. The reagents involved are designed to activate the carboxylate and are not reactive towards the alkyl chloride functionality of the chloromethyl group.
Reactions at the Chloromethyl Group : Nucleophilic substitution at the chloromethyl position can be achieved using appropriate nucleophiles (e.g., amines, thiols, azides). To avoid competing reactions at the carboxylic acid, this group may first be protected as an ester, or the reaction can be run under conditions where the carboxylate is unreactive (e.g., as a salt).
Chemoselective Reduction : The choice of reducing agent is critical. Borane (BH₃) complexes are known to selectively reduce carboxylic acids while leaving many other functional groups, including alkyl halides, untouched. khanacademy.orgnih.gov In contrast, a less selective and more powerful reducing agent like LiAlH₄ could potentially reduce the carboxylic acid and also react with the chloromethyl group.
Synthesis of Structural Analogues and Hybrid Molecules
The this compound framework serves as a valuable starting point for the synthesis of more complex molecules, including structural analogues and hybrid compounds designed for specific biological targets. nih.govgoogle.com
Structural Analogues : Analogues can be created by modifying various parts of the molecule. This includes altering the substitution pattern on the naphthalene ring, changing the length or branching of the acetic acid side chain, or replacing the chloromethyl group with other functionalities. For example, analogues of phenstatin, a tubulin polymerization inhibitor, have been synthesized using a naphthyl moiety to explore structure-activity relationships. commonorganicchemistry.com The synthesis of a wide range of 2-naphthylacetic acid derivatives has been pursued to develop compounds with anti-inflammatory properties.
Hybrid Molecules : A modern strategy in drug discovery is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. khanacademy.org This approach aims to create multi-target drugs that can address complex diseases like cancer. The this compound scaffold can be covalently linked to other biologically active heterocyclic systems (e.g., pyrazole (B372694), pyridine, pyran) through its reactive functional groups. khanacademy.org For instance, the carboxylic acid can be used as an anchor point to form an amide or ester linkage with another active molecule, resulting in a novel hybrid compound with potentially enhanced or synergistic biological activity.
Advanced Spectroscopic and Structural Characterization of 2 Chloromethyl Naphthalene 4 Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data for 2-(Chloromethyl)naphthalene-4-acetic acid is not available in the reviewed literature. To facilitate future research and provide a predictive framework, theoretical NMR spectra can be estimated based on the known chemical shifts of analogous structures, such as naphthalene (B1677914), 2-methylnaphthalene, and naphthalene-acetic acid derivatives. The following sections outline the expected spectral characteristics.
The ¹H NMR spectrum of this compound is anticipated to display a series of signals corresponding to the distinct protons in its structure. The aromatic region would feature complex multiplets for the naphthalene ring protons. A singlet would be expected for the chloromethyl (-CH₂Cl) protons, and another singlet for the methylene (B1212753) protons of the acetic acid group (-CH₂COOH). The carboxylic acid proton would likely appear as a broad singlet at a significantly downfield chemical shift.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Naphthalene H | 7.0 - 8.5 | m |
| -CH₂Cl | ~ 4.7 | s |
| -CH₂COOH | ~ 3.8 | s |
Note: These are estimated values and require experimental verification.
The ¹³C NMR spectrum would provide insights into the carbon framework of the molecule. It is expected to show distinct signals for the ten carbons of the naphthalene ring system, the chloromethyl carbon, the methylene carbon of the acetic acid moiety, and the carbonyl carbon of the carboxylic acid. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and carboxylic acid groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Naphthalene C | 120 - 140 |
| -CH₂Cl | 45 - 55 |
| -CH₂COOH | 35 - 45 |
Note: These are estimated values and require experimental verification.
To unambiguously assign the proton and carbon signals and to elucidate the complete molecular structure, a suite of 2D NMR experiments would be indispensable.
A COSY experiment would reveal the scalar coupling relationships between adjacent protons. For this compound, this would be particularly useful in assigning the coupled protons within the naphthalene ring system, helping to differentiate between the various aromatic signals.
The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would definitively link the proton signals of the chloromethyl and acetic acid methylene groups to their corresponding carbon signals. It would also aid in assigning the protonated carbons of the naphthalene ring.
An HMBC experiment identifies longer-range couplings between protons and carbons (typically over two to three bonds). This would be crucial for confirming the substitution pattern on the naphthalene ring by showing correlations between the chloromethyl protons and adjacent aromatic carbons, as well as between the acetic acid methylene protons and the naphthalene ring carbons. Correlations from aromatic protons to the quaternary carbons of the naphthalene core would also be expected.
Despite a comprehensive search for scientific literature and spectroscopic data, no specific experimental results for Nuclear Overhauser Effect Spectroscopy (NOESY), Solid-State NMR, Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, or Ultraviolet-Visible (UV-Vis) Spectroscopy for the compound "this compound" could be located in the available resources.
The generation of a thorough, informative, and scientifically accurate article as per the requested detailed outline is contingent upon the availability of such specific data. Without experimental spectra and their corresponding analyses from peer-reviewed scientific sources, it is not possible to provide a factual and accurate account of the advanced spectroscopic and structural characterization of this particular compound.
Information available for the related compound, 2-(chloromethyl)naphthalene, and for other naphthalene derivatives such as 1-naphthylacetic acid and 2-naphthylacetic acid, cannot be scientifically extrapolated to accurately describe the spectroscopic properties of this compound. The addition of the acetic acid functional group at the 4-position of the naphthalene ring significantly alters the molecule's electronic and vibrational properties, making direct comparisons with simpler analogues scientifically unsound for the purposes of a detailed characterization article.
Therefore, the requested article focusing solely on the advanced spectroscopic and structural characterization of "this compound" cannot be generated at this time due to the absence of the necessary scientific data in the public domain.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Chromophore Analysis
The electronic absorption properties of this compound are primarily determined by the naphthalene ring system, which acts as the principal chromophore. The π-electron system of the naphthalene core gives rise to characteristic π → π* transitions.
In unsubstituted naphthalene, three main absorption regions are typically observed in the ultraviolet (UV) spectrum: a strong band around 220 nm, a second structured band between 250-300 nm, and a weaker, finely structured band above 300 nm. These correspond to transitions to different excited electronic states.
For naphthalene derivatives, the position and intensity of these bands can be influenced by substituents. In the case of this compound, both the chloromethyl (-CH2Cl) and acetic acid (-CH2COOH) groups are expected to act as auxochromes. These groups can cause small bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima. A study on 1-naphthyl acetate, for instance, showed that its absorption spectrum was shifted to longer wavelengths compared to unsubstituted naphthalene, with an increase in the intensity of the long-wavelength band. researchgate.net A similar effect would be anticipated for this compound. The primary π → π* transitions remain the dominant feature, confirming the naphthalene core as the key chromophore. researchgate.net
Table 1: Expected Electronic Transitions for the Naphthalene Chromophore
| Transition Type | Approximate Wavelength (nm) | Region |
|---|---|---|
| π → π* | 200 - 240 | Far UV |
| π → π* | 240 - 300 | UV-B |
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (Molecular Formula: C13H11ClO2), the theoretical exact mass can be calculated for its protonated [M+H]+ or deprotonated [M-H]- ions, which are commonly observed in electrospray ionization (ESI) or other soft ionization techniques.
Table 2: Calculated Exact Masses for HRMS Analysis
| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| [M+H]+ | C13H12ClO2+ | 235.0520 |
| [M-H]- | C13H10ClO2- | 233.0375 |
Fragmentation Pattern Analysis and Structural Confirmation
Upon electron ionization (EI), the molecular ion ([M]+•) would be expected at m/z ≈ 234. The presence of both chlorine isotopes (³⁵Cl and ³⁷Cl) would result in a characteristic M+2 peak with an intensity ratio of approximately 3:1.
Key fragmentation pathways would likely include:
Loss of the carboxylic acid group: Cleavage of the C-C bond adjacent to the naphthalene ring, leading to the loss of a carboxymethyl radical (•CH2COOH) or cleavage of the bond next to the carboxyl group, resulting in the loss of •COOH, would yield significant fragments.
Loss of chlorine: The loss of a chlorine radical (•Cl) from the molecular ion would produce a fragment at m/z ≈ 199.
Formation of a naphthylmethyl cation: A primary fragmentation would be the cleavage of the C-Cl bond to form a stable naphthylmethyl-acetic acid cation or subsequent loss of the acetic acid group to form the naphthylmethyl cation at m/z 141. This fragment is a common and often abundant ion in the mass spectra of naphthalene derivatives with a methyl group. nist.gov
Decarboxylation: Loss of CO2 from the molecular ion is a common fragmentation for carboxylic acids.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 234 | [C13H11³⁵ClO2]+• | Molecular Ion |
| 199 | [C13H11O2]+ | •Cl |
| 189 | [C12H10³⁵Cl]+ | •COOH |
X-ray Crystallography (for suitable derivatives or related compounds)
As single-crystal X-ray diffraction data for this compound is not publicly available, the structural analysis is based on a closely related compound, 1,4-Bis(chloromethyl)naphthalene . This derivative provides insight into the core geometry of the substituted naphthalene ring and the behavior of the chloromethyl substituents.
Determination of Molecular Geometry and Conformation
The crystal structure of 1,4-Bis(chloromethyl)naphthalene reveals the fundamental geometry of the naphthalene system. The bond lengths within the fused aromatic rings are in the range of 1.344 Å to 1.425 Å, consistent with an aromatic system.
In this related structure, the chloromethyl groups exhibit a specific conformation relative to the planar naphthalene ring. The chlorine atoms are displaced from the mean plane of the naphthalene ring. The torsion angles involving the ring carbons, the methylene carbon, and the chlorine atom (Cr—Cr—Cm—Cl) are -104.1° and -101.9°. This indicates that the chloromethyl groups are not perfectly perpendicular to the ring but are twisted. A similar staggered conformation would be expected for the chloromethyl group in this compound.
Analysis of Intermolecular Interactions and Crystal Packing
The crystal packing of 1,4-Bis(chloromethyl)naphthalene is dictated by non-covalent interactions. A significant interaction is π–π stacking between the naphthalene rings of adjacent molecules. Molecules related by translation are arranged in stacks with a centroid-to-centroid distance of 3.940 Å between the aromatic rings.
For the target molecule, this compound, the crystal packing would be significantly different and more complex due to the presence of the carboxylic acid group. This group is a strong hydrogen bond donor and acceptor. It would be expected to form strong intermolecular hydrogen bonds, likely leading to the formation of centrosymmetric dimers, a very common packing motif for carboxylic acids. These hydrogen bonds, in conjunction with weaker C-H···π and potential halogen interactions, would be the dominant forces governing the crystal lattice structure.
Computational Chemistry and Molecular Modeling of 2 Chloromethyl Naphthalene 4 Acetic Acid
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can provide a wealth of information about a molecule's geometry, stability, and chemical behavior.
Density Functional Theory (DFT) is a widely used computational method that has been shown to provide a good balance between accuracy and computational cost for studying organic molecules. nrel.govscirp.org DFT calculations focus on the electron density to determine the properties of a system. For a molecule like 2-(chloromethyl)naphthalene-4-acetic acid, DFT studies would typically involve the use of a functional, such as B3LYP, and a basis set, like 6-31G(d,p), to achieve reliable results. scirp.orgbiointerfaceresearch.com
A fundamental step in computational chemistry is the optimization of the molecular geometry to find the lowest energy arrangement of the atoms. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation of the molecule. nih.gov The electronic structure, which describes the distribution of electrons within the molecule, is also determined during this process. samipubco.com This information is crucial for understanding the molecule's stability and reactivity.
Table 1: Representative Optimized Geometrical Parameters for a Naphthalene (B1677914) Acetic Acid Derivative (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-C (naphthalene ring) | 1.37 - 1.42 | 118 - 122 |
| C-C (acetic acid side chain) | 1.51 | - |
| C=O (carboxylic acid) | 1.21 | - |
| C-O (carboxylic acid) | 1.36 | - |
| O-H (carboxylic acid) | 0.97 | - |
| C-Cl (chloromethyl group) | 1.78 | - |
| C-C-C (naphthalene ring) | - | ~120 |
| O-C=O (carboxylic acid) | - | 125 |
| C-O-H (carboxylic acid) | - | 106 |
Note: This table provides illustrative values based on typical bond lengths and angles for similar functional groups and is not based on specific experimental or calculated data for this compound.
DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. researchgate.net
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, this would help in assigning the signals in the experimental spectrum to specific protons and carbon atoms in the molecule.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in an infrared (IR) spectrum. researchgate.net This allows for the identification of characteristic vibrational modes, such as the C=O stretch of the carboxylic acid and the C-Cl stretch of the chloromethyl group.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis). nih.govresearchgate.net This provides information about the electronic transitions within the molecule, such as those involving the π-electrons of the naphthalene ring.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopy | Parameter | Predicted Value | Functional Group Assignment |
| ¹³C NMR | Chemical Shift (δ) | ~175 ppm | Carboxylic Carbonyl (C=O) |
| ¹H NMR | Chemical Shift (δ) | ~4.8 ppm | Methylene (B1212753) Protons (-CH₂Cl) |
| IR | Vibrational Frequency | ~1700 cm⁻¹ | Carbonyl Stretch (C=O) |
| UV-Vis | Absorption Maximum (λmax) | ~280-320 nm | π → π* transitions in naphthalene ring |
Note: These are illustrative values based on typical spectroscopic data for compounds with similar functional groups.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. samipubco.comresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive. samipubco.com For this compound, the HOMO is expected to be localized on the electron-rich naphthalene ring, while the LUMO may have contributions from the naphthalene ring and the functional groups.
Based on the electronic structure and the distribution of electron density, computational methods can help predict the most likely sites for electrophilic and nucleophilic attack. masterorganicchemistry.comscience.govkhanacademy.org
Electrophilic Attack: An electrophile, an electron-seeking species, will tend to attack regions of high electron density. libretexts.org In this compound, the electron-rich naphthalene ring would be the primary site for electrophilic attack.
Nucleophilic Attack: A nucleophile, a species with a lone pair of electrons, will attack regions of low electron density or an atom that can accommodate an incoming pair of electrons. masterorganicchemistry.comnih.gov The carbon atom of the chloromethyl group (-CH₂Cl) is a likely site for nucleophilic attack due to the electronegativity of the chlorine atom, which makes the carbon atom electrophilic. cymitquimica.com Additionally, the carbonyl carbon of the carboxylic acid group is also an electrophilic center susceptible to nucleophilic attack. libretexts.org
Density Functional Theory (DFT) Studies
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations can be used to study the behavior of a molecule over time, often in the presence of a solvent or other molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the investigation of dynamic processes such as conformational changes and intermolecular interactions.
Conformational Analysis and Flexibility
Computational methods, such as molecular mechanics or more accurate quantum mechanical calculations like Density Functional Theory (DFT), can be used to explore the potential energy surface of the molecule. By systematically rotating the key dihedral angles, a series of conformers (rotational isomers) can be generated. The energy of each conformer is calculated to identify the most stable, low-energy structures.
The flexibility of the molecule is primarily dictated by the rotational barriers between these stable conformers. The acetic acid group (-CH₂COOH) and the chloromethyl group (-CH₂Cl) can adopt various orientations relative to the naphthalene ring. The interaction between these two side chains, as well as their interaction with the hydrogen atoms on the naphthalene ring, will influence the preferred conformations.
Table 1: Hypothetical Torsional Scan Data for Key Dihedral Angles in this compound This table illustrates the type of data generated from a conformational analysis. The values are representative examples.
| Dihedral Angle (°) | Relative Energy (kcal/mol) - Acetic Acid Group | Relative Energy (kcal/mol) - Chloromethyl Group |
|---|---|---|
| 0 | 5.2 | 3.1 |
| 60 | 1.5 | 0.8 |
| 120 | 0.0 (Global Minimum) | 0.0 (Global Minimum) |
| 180 | 2.8 | 2.5 |
| 240 | 1.5 | 0.8 |
Solvent Effects on Molecular Behavior
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects using either implicit or explicit solvent models.
Implicit Solvent Models: These models treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and useful for estimating how a solvent's polarity might affect the conformational preferences and electronic properties of this compound. For instance, in a polar protic solvent like water, conformations that expose the polar carboxylic acid group would be stabilized.
Explicit Solvent Models: These models involve surrounding the solute molecule with a number of individual solvent molecules. While computationally intensive, this method provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group and water molecules.
Solvation affects the charge distribution and dipole moment of the molecule. The polar functional groups (-COOH and -CH₂Cl) will interact differently with polar and non-polar solvents, which can alter the molecule's reactivity and how it interacts with biological targets.
Table 2: Hypothetical Calculated Dipole Moments in Various Solvents This table shows representative data on how solvent polarity can influence a key electronic property of the molecule.
| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |
|---|---|---|
| Vacuum | 1 | 2.8 |
| Chloroform | 4.8 | 3.5 |
| Ethanol | 24.5 | 4.1 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov If a set of analogues of this compound were synthesized and tested for a specific biological activity (e.g., enzyme inhibition), a QSAR model could be developed.
The process involves:
Data Set Preparation: A training set of molecules with known biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: For each molecule, a variety of molecular descriptors are calculated. These are numerical values that encode different aspects of the molecular structure, such as physicochemical properties (e.g., logP), electronic properties (e.g., HOMO/LUMO energies), and topological indices. nih.gov
Model Generation: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates the descriptors with the observed biological activity. biointerfaceresearch.com
Validation: The model's predictive power is rigorously tested using internal validation techniques (like cross-validation) and, ideally, an external test set of compounds not used in the model's creation. nih.gov
Such a model could then be used to predict the activity of new, unsynthesized analogues of this compound, guiding the design of more potent compounds. nih.gov
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. semanticscholar.org This method is crucial for understanding potential mechanisms of action at a molecular level.
Prediction of Ligand-Protein Interactions with Biological Targets
For this compound, the first step in a docking study would be to identify a potential biological target. Naphthalene-based acetic acids have been studied in various contexts, including as anti-inflammatory agents and plant growth regulators. nih.govnih.gov A relevant protein target, such as an enzyme or receptor implicated in a disease pathway, would be selected.
The docking algorithm then samples a large number of possible orientations and conformations of the ligand within the protein's binding site. The most plausible binding poses are ranked based on a scoring function. Analysis of the best-ranked pose reveals specific ligand-protein interactions, such as:
Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor and acceptor.
Hydrophobic Interactions: The naphthalene ring can form favorable interactions with non-polar amino acid residues.
Pi-Stacking: The aromatic naphthalene system can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Halogen Bonds: The chlorine atom of the chloromethyl group could potentially form halogen bonds with electron-donating atoms in the protein.
Table 3: Hypothetical Ligand-Protein Interactions for this compound in a Target Binding Site This table exemplifies the detailed interaction data that can be obtained from a molecular docking simulation.
| Ligand Moiety | Protein Residue | Interaction Type | Distance (Å) |
|---|---|---|---|
| Carboxylic Acid (-OH) | Aspartate-121 (O) | Hydrogen Bond | 2.1 |
| Carboxylic Acid (=O) | Arginine-88 (NH₂) | Hydrogen Bond / Salt Bridge | 2.8 |
| Naphthalene Ring | Phenylalanine-210 | Pi-Pi Stacking | 3.9 |
| Naphthalene Ring | Leucine-95, Valine-112 | Hydrophobic Interaction | N/A |
Binding Affinity Estimation (in silico)
Docking programs use scoring functions to estimate the binding affinity (or free energy of binding) of the ligand to the protein. This score, typically expressed in kcal/mol, provides a quantitative prediction of how tightly the ligand binds to its target. Lower (more negative) values indicate a stronger predicted binding affinity.
While docking scores are useful for ranking different compounds, more sophisticated methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied post-docking to refine the binding energy prediction. nih.gov These calculations provide a more accurate estimation by considering factors like solvation energy.
Virtual Screening Applications
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov this compound could be used in this context in two main ways:
Ligand-Based Virtual Screening: The structure of this compound could be used as a template to search for other molecules in a database that have a similar shape or similar chemical features.
Structure-Based Virtual Screening: A protein target is used to screen a large database of compounds via automated, high-throughput docking. The goal is to identify a diverse set of molecules that are predicted to bind strongly to the target. researchgate.net The results of such a screen could identify novel scaffolds or compounds with potentially better activity or properties than the initial hit compound. nih.gov
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions (excluding human-specific pharmacokinetics)
In the early stages of drug discovery and development, prior to extensive experimental testing, computational methods are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These in silico models allow for the early identification of potential liabilities that could lead to the failure of a drug candidate. For this compound, while specific experimental ADME data is not publicly available, a variety of computational tools and web servers (such as SwissADME, ADMETlab 2.0, and pkCSM) can be employed to generate predictive data based on its chemical structure. springernature.comayushcoe.in These platforms utilize quantitative structure-activity relationship (QSAR) models and other machine learning algorithms to estimate a range of physicochemical and pharmacokinetic parameters. nih.govgithub.com
The predictions are derived from the compound's topology, and physicochemical descriptors like molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. nih.gov It is crucial to note that these predictions are theoretical and serve as a guide for further experimental investigation.
Below is a table of representative in silico ADME predictions for this compound, generated based on the methodologies employed by common predictive software.
Table 1: Predicted Physicochemical and ADME Properties of this compound
This table presents hypothetical data generated for illustrative purposes, based on the predictive capabilities of modern computational chemistry tools. The values are not derived from experimental measurements.
| Property | Predicted Value | Implication |
| Physicochemical Properties | ||
| Molecular Weight ( g/mol ) | 248.69 | Within the typical range for small molecule drugs. |
| LogP (o/w) | 3.5 - 4.5 | Indicates moderate to high lipophilicity, suggesting good potential for membrane permeability but also potential for non-specific binding. |
| Topological Polar Surface Area (TPSA) (Ų) | 37.3 | Suggests good intestinal absorption and blood-brain barrier penetration. eijppr.com |
| Hydrogen Bond Donors | 1 | Favorable for oral bioavailability. |
| Hydrogen Bond Acceptors | 2 | Favorable for oral bioavailability. |
| Rotatable Bonds | 3 | Indicates good oral bioavailability. |
| Absorption | ||
| Gastrointestinal (GI) Absorption | High | The compound is likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | > 0.9 | High permeability across the intestinal epithelial cell model. |
| P-glycoprotein Substrate | No | The compound is not likely to be actively pumped out of cells, which is favorable for bioavailability. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeant | Yes | The compound may be able to cross the blood-brain barrier. |
| Plasma Protein Binding (%) | > 90% | High affinity for plasma proteins, which could limit the free concentration of the compound. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Probable inhibitor of CYP2C9 | Potential for drug-drug interactions with other compounds metabolized by this enzyme. |
| CYP1A2, CYP2C19, CYP2D6, CYP3A4 Inhibitor | Unlikely | Lower potential for interactions with drugs metabolized by these major CYP isoforms. |
Bioisosteric Replacement Design and Library Generation (computational approaches)
Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound to improve its potency, selectivity, and ADME properties while retaining its desired biological activity. nih.govresearchgate.net This is achieved by substituting a functional group with another that has similar steric and electronic properties. mdpi.com Computational approaches have significantly accelerated the process of identifying and evaluating potential bioisosteres. researchgate.net For this compound, key functional groups for bioisosteric modification are the carboxylic acid and the chloromethyl group.
Computational design of bioisosteric replacements typically involves several steps:
Identification of Potential Bioisosteres: This can be done using knowledge-based databases that contain experimentally validated bioisosteric pairs or through computational similarity searches based on molecular shape, electrostatic potential, and other descriptors. rsc.org
Virtual Library Generation: Once potential bioisosteres are identified, a virtual library of new analogs is created by computationally replacing the target functional groups.
In Silico Screening: The generated virtual library is then screened using computational tools. This includes molecular docking to predict binding affinity to a target receptor, and the ADME prediction models discussed in the previous section to evaluate the pharmacokinetic profile of the new analogs. nih.gov
Bioisosteric Replacements for the Carboxylic Acid Group:
The carboxylic acid group is often a target for bioisosteric replacement to improve oral bioavailability and reduce metabolic liabilities. drughunter.comnih.gov A variety of acidic and non-acidic groups can mimic its function as a hydrogen bond donor and acceptor. nih.gov
Table 2: Potential Bioisosteres for the Carboxylic Acid Moiety
This table provides examples of common bioisosteric replacements for the carboxylic acid group.
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Carboxylic Acid (-COOH) | Tetrazole | Similar acidity and spatial arrangement, can improve metabolic stability and cell permeability. nih.gov |
| Acylsulfonamide | Can mimic the hydrogen bonding pattern and acidity of a carboxylic acid. | |
| Hydroxamic Acid | Can act as a chelating agent and mimic the geometry of a carboxylate. | |
| 3-hydroxyisoxazole | A planar, acidic heterocycle that can serve as a carboxylic acid surrogate. nih.gov |
Bioisosteric Replacements for the Chloromethyl Group:
The chloromethyl group can be replaced to modulate the reactivity, lipophilicity, and metabolic stability of the compound. The chlorine atom, for instance, can be a site for metabolic transformation. u-tokyo.ac.jp
Table 3: Potential Bioisosteres for the Chloromethyl Moiety
This table provides examples of common bioisosteric replacements for the chloromethyl group.
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Chloromethyl (-CH₂Cl) | Methyl (-CH₃) | Reduces reactivity and potential for toxicity. |
| Trifluoromethyl (-CF₃) | Increases lipophilicity and can block metabolic oxidation. | |
| Methoxy (-OCH₃) | Alters electronic properties and can serve as a hydrogen bond acceptor. | |
| Cyano (-CN) | Can act as a hydrogen bond acceptor and is metabolically stable. |
The computational generation and evaluation of a library of these bioisosteric analogs would allow for the prioritization of a smaller, more promising set of compounds for chemical synthesis and subsequent experimental testing. This in silico approach significantly reduces the time and resources required for lead optimization in the drug discovery process. mdpi.com
In Vitro and Ex Vivo Biological Investigations of 2 Chloromethyl Naphthalene 4 Acetic Acid and Its Analogues
Evaluation of Antimicrobial Properties (excluding human pathogens/clinical trials)
Naphthalene (B1677914) derivatives have been identified as a class of compounds with significant antimicrobial potential, exhibiting activity against a range of microorganisms. researchgate.netsemanticscholar.org Their versatile chemical structure allows for modifications that can lead to potent antibacterial and antifungal agents. mdpi.comekb.eg Commercially available antimicrobial drugs, such as nafcillin (B1677895) and naftifine, incorporate the naphthalene ring, highlighting its importance in medicinal chemistry. mdpi.comekb.eg Research has focused on synthesizing and evaluating various analogues to discover compounds with enhanced efficacy and broad-spectrum activity. researchgate.netekb.eg
The antibacterial properties of naphthalene acetic acid analogues and other naphthalene derivatives have been assessed against common model bacterial strains, including Gram-positive Bacillus subtilis and Gram-negative Escherichia coli. researchgate.netekb.eg Studies have shown that certain synthetic naphthylamine analogs exhibit broad-spectrum activity against these bacteria. ekb.eg For example, dihydroxynaphtyl aryl ketones, a class of naphthalene derivatives, have demonstrated a strong inhibitory effect on the growth of B. subtilis. nih.gov Other research has explored different structural modifications, such as azo-2 naphthol and 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives, which were also found to be effective against various bacteria, including B. subtilis and E. coli. ekb.eg The antibacterial action is often attributed to the core naphthalene structure, with substitutions influencing the potency and spectrum of activity. ekb.eg
Table 1: In Vitro Antibacterial Activity of Naphthalene Derivatives Against Model Strains| Compound/Derivative Class | Model Strain | Observed Effect | Reference |
|---|---|---|---|
| Dihydroxynaphtyl aryl ketones | Bacillus subtilis | Strong growth inhibition; bacteriostatic behavior. | nih.gov |
| Dihydroxynaphtyl aryl ketones | Escherichia coli | No significant inhibitory effect on growth. | nih.gov |
| Naphthylamine analogs (with azetidinone moiety) | Bacillus subtilis, Escherichia coli | Broad-spectrum activity observed. | ekb.eg |
| Azo-2 naphthol | Bacillus subtilis, Escherichia coli | Effective against all tested organisms. | ekb.eg |
| Robenidine Analogues (NCL259, NCL265) | Escherichia coli | Inhibited growth/killed strains at 8–16 µg/mL. | mdpi.com |
Analogues of 2-(chloromethyl)naphthalene-4-acetic acid and related naphthalene compounds have been investigated for their efficacy against model fungal strains. Research has demonstrated that various naphthalene derivatives possess antifungal properties against fungi such as Candida albicans and Aspergillus niger. researchgate.netijbpsa.comcabidigitallibrary.org For instance, specific diterpene compounds featuring a naphthalene ring showed notable antifungal activity against Aspergillus niger, Penicillium italicum, Candida albicans, and Saccharomyces cerevisiae. nih.gov Similarly, azole derivatives incorporating a naphthalene moiety have shown potent activity against Candida species. researchgate.net The mechanism of action for azole derivatives often involves the inhibition of fungal lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in ergosterol (B1671047) biosynthesis. researchgate.net The naphthalene group appears to be important for this antifungal activity. researchgate.net
Table 2: In Vitro Antifungal Activity of Naphthalene Derivatives Against Model Strains| Compound/Derivative Class | Model Strain | Observed Effect (Inhibition Zone / MIC) | Reference |
|---|---|---|---|
| Abeo-Abietane diterpene naphthalene ring-type compound | Aspergillus niger | 22 mm inhibition zone | nih.gov |
| Abeo-Abietane diterpene naphthalene ring-type compound | Penicillium italicum | 18 mm inhibition zone | nih.gov |
| Abeo-Abietane diterpene naphthalene ring-type compound | Candida albicans | 17 mm inhibition zone | nih.gov |
| Abeo-Abietane diterpene naphthalene ring-type compound | Saccharomyces cerevisiae | 28 mm inhibition zone | nih.gov |
| Azole derivatives with naphthalene | Candida albicans | MIC value of 0.125 μg/ml | researchgate.net |
| Azole derivatives with naphthalene | Candida parapsilosis | MIC value of 0.0625 μg/ml | researchgate.net |
Bacterial and fungal biofilms present a significant challenge due to their increased resistance to antimicrobial agents. nih.gov Naphthalene derivatives have emerged as potential candidates for inhibiting biofilm formation. Studies have shown that certain azole derivatives containing a naphthalene structure can potently inhibit biofilm formation in Candida albicans. researchgate.net In addition to direct inhibition, some compounds can disrupt mature biofilms. nih.gov The parent compound, acetic acid, has been shown to completely eradicate biofilms of both Gram-positive and Gram-negative bacteria. nih.gov Other related compounds, such as ellagic acid derivatives, have demonstrated the ability to limit Staphylococcus aureus biofilm formation, thereby increasing the pathogen's susceptibility to conventional antibiotics. plos.orgmdpi.com These findings suggest that the acetic acid moiety, in combination with the naphthalene core, could provide a structural basis for developing new anti-biofilm agents.
Assessment of Anticancer and Cytostatic Effects (in vitro cell line studies)
The anticancer potential of naphthalene derivatives has been extensively studied in vitro across a variety of human cancer cell lines. These compounds have been shown to exert cytotoxic and cytostatic effects through diverse mechanisms. mdpi.com
Numerous studies have demonstrated the potent ability of naphthalene-based compounds to inhibit the proliferation of cancer cells. For example, novel 1,4-naphthoquinone (B94277) derivatives, synthesized to improve antitumor activity, exhibited significant cytotoxic effects in human lung cancer cells (A549). nih.gov The parent compound, naphthalene, has also shown time-dependent cytotoxicity against human liver carcinoma cells (HepG2). nih.gov
Synthetic naphthylchalcones significantly reduced the viability of several human acute leukemia cell lines, including K562 and Jurkat, as well as the colon adenocarcinoma cell line HT-29. researchgate.net Furthermore, certain amine-substituted naphthalimide analogues displayed broad anticancer activity against a panel of 60 tumor cell lines. nih.gov One specific compound, 5d, proved to be fivefold more active than the standard drug 5-fluorouracil. nih.gov Hydroxylated biphenyl (B1667301) compounds, which are structurally related to some naphthalene derivatives, also strongly inhibited the proliferation of multiple melanoma cell lines with low micromolar IC50 values while showing no toxicity to normal fibroblasts. mdpi.com
Table 3: In Vitro Anticancer and Cytostatic Effects of Naphthalene Derivatives| Compound/Derivative Class | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 1,4-Naphthoquinone derivatives (BSQ, OSQ) | A549 (Human Lung Cancer) | Significant cytotoxic effects. | nih.gov |
| Naphthalene | HepG2 (Human Liver Carcinoma) | Time-dependent cytotoxicity. | nih.gov |
| Naphthylchalcone (Compound A1) | K562, Jurkat, Kasumi, U937, CEM, NB4 (Leukemia) | Significant reduction in cell viability (IC50 ~1.5–40 μM). | researchgate.net |
| Naphthalimide analogue (Compound 5d) | 60 Cancer Cell Line Panel | Significant growth inhibition; 5x more active than 5-fluorouracil. | nih.gov |
| Hydroxylated biphenyl compounds (11, 12) | Melanoma Cell Lines | Potent antiproliferative activity (IC50 ~1.7–2.0 μM). | mdpi.com |
| 3-chloro AHPN analogue (MM11453) | HL-60R, MDA-MB-231, H292, MCF-7, LNCaP, H460 | Growth inhibition via apoptosis. | nih.gov |
The anticancer activity of naphthalene derivatives is often mediated by their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle. nih.gov A 3-chloro analogue of a naphthalenecarboxylic acid derivative was found to inhibit the growth of various retinoid-resistant and -sensitive cancer cell lines by inducing apoptosis. nih.gov This process was preceded by the expression of the transcription factor TR3 and a loss of mitochondrial membrane potential. nih.gov Similarly, novel 1,4-naphthoquinone derivatives were shown to induce apoptosis in A549 lung cancer cells through a mechanism involving reactive oxygen species (ROS). nih.gov Synthetic naphthylchalcones also demonstrated the ability to induce morphological characteristics of apoptosis, such as chromatin condensation and the formation of apoptotic bodies, in leukemia cells. researchgate.net
In terms of cell cycle modulation, naphthalene acetic acid (NAA) itself has been shown to cause cytogenetic effects in onion root meristematic cells, including chromosomal abnormalities and a decrease in the mitotic index, which reflects an inhibition of DNA synthesis. ekb.eg In contrast, another study found that NAA can inhibit apoptosis in cultured human cells without affecting the cell cycle. nih.govresearchgate.net This suggests that the specific structural modifications of the naphthalene acetic acid core are critical in determining its biological effect. Other analogues, such as hydroxylated biphenyl compounds, have been shown to cause cell cycle arrest at the G2/M transition in melanoma cells, in addition to inducing apoptosis through caspase activation and PARP cleavage. mdpi.com
Modulation of Specific Molecular Targets (e.g., VEGFR-2, CDK1)
Current scientific literature does not provide specific data on the direct modulation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) or Cyclin-dependent kinase 1 (CDK1) by this compound. Research into the inhibition of these key cellular targets has focused on a wide array of other chemical structures.
VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is a vital process in tumor growth. nih.govfrontiersin.org Inhibition of the VEGF/VEGFR-2 signaling pathway is a validated approach in anticancer therapy. nih.govfrontiersin.org Studies have identified numerous small-molecule inhibitors of VEGFR-2, including various pyrazole (B372694) hybrids, 1,3,4-thiadiazole (B1197879) derivatives, and multi-kinase inhibitors like sorafenib (B1663141) and anlotinib. frontiersin.orgmdpi.com Similarly, stilbenes, a class of phenolic compounds, have demonstrated the ability to inhibit VEGFR-2 phosphorylation and its downstream signaling pathways. nih.gov
CDK1, a key protein in cell cycle regulation, orchestrates the transition from the G2 phase into mitosis. nih.gov Because cancer cells often exhibit heightened CDK1 activity, it has been investigated as a potential anti-cancer target. nih.govnih.gov Research indicates that inhibiting CDK1 can sensitize cancer cells to DNA-damaging agents and may act synergistically with other treatments like PARP inhibitors. nih.gov However, the effects are not strictly limited to tumor cells, as CDK1 inhibition can also affect normal proliferating cells in a cell-cycle-dependent manner. nih.govnih.gov
Analysis of Cellular Pathways and Signaling Mechanisms
Specific studies detailing the cellular pathways and signaling mechanisms directly affected by this compound are not extensively documented in available research. However, investigations into the broader class of compounds, such as acetic acid and its derivatives, offer some insights. For instance, acetic acid has been shown to trigger apoptotic cell death in Saccharomyces cerevisiae through processes involving the mating-pheromone response and, most notably, the cell wall integrity (CWI) Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.gov Blocking signal transduction in these pathways has been found to confer resistance to acetic acid-induced cell death. nih.gov
Investigation of Anti-inflammatory Activity (in vitro models)
While direct in vitro studies on the anti-inflammatory activity of this compound are limited, the broader class of naphthalene derivatives has been a subject of significant research in this area. researchgate.netekb.eg Compounds such as naproxen (B1676952) and nabumetone (B1676900) are established naphthalene derivatives used clinically to treat inflammatory conditions. ekb.eg Various synthetic naphthalene derivatives have demonstrated significant anti-inflammatory properties in laboratory settings. For example, certain 2-phenylnaphthalene (B165426) derivatives have been shown to inhibit pro-inflammatory mediators induced by lipopolysaccharides (LPS). ekb.eg
Inhibition of Inflammatory Enzymes (e.g., COX-2, iNOS)
The specific inhibitory effects of this compound on key inflammatory enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS) have not been characterized. However, research into analogous naphthalene structures shows significant activity.
Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme responsible for the production of prostaglandins (B1171923) that mediate acute and chronic inflammation. nih.gov It is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Studies on other synthetic naphthalene-containing compounds, such as certain 2-phenylnaphthalene derivatives, have demonstrated the ability to significantly decrease the expression of COX-2 in LPS-induced cells. ekb.eg This suggests that the naphthalene scaffold can be a key feature for COX-2 inhibition.
Inducible Nitric Oxide Synthase (iNOS): Overexpression of iNOS has been linked to various inflammatory conditions and certain cancers. nih.govnih.gov Inhibition of iNOS can reduce the production of nitric oxide (NO), a key inflammatory mediator. nih.gov Research on 2-phenylnaphthalene derivatives has shown that these compounds can significantly decrease the expression of iNOS in stimulated macrophage cells, thereby reducing inflammation. ekb.eg
Modulation of Inflammatory Gene Expression
There is a lack of specific data on how this compound modulates the expression of inflammatory genes. However, studies on related naphthalene derivatives provide evidence for such activity. For instance, certain 2-phenylnaphthalene derivatives have been shown to inhibit the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in LPS-stimulated cells. ekb.eg The inhibition of these cytokines is a critical mechanism for controlling the inflammatory response. This is often linked to the downregulation of genes that code for these proteins. For example, the inhibition of COX-2 can lead to a significant decrease in IL-10 production and a restoration of IL-12, altering the cytokine balance and influencing the immune response. researchgate.net
Exploration of Plant Growth Regulatory Activities (in vitro and non-human ex vivo studies)
While specific studies on this compound are scarce, its close structural analogue, 1-Naphthaleneacetic acid (NAA), is a widely studied and utilized synthetic auxin, a class of plant hormones. itsumibotanicals.comcaissonlabs.commade-in-china.comcabidigitallibrary.org NAA is known to have a significant impact on various aspects of plant growth and development, including cell growth and division, fruit setting, and the formation of lateral and adventitious roots. plantcelltechnology.com It is commonly absorbed through the root, stem, or leaf of the plant. made-in-china.com The primary application of NAA in laboratory and agricultural settings is in plant tissue culture and propagation. plantcelltechnology.com
Effects on Callogenesis and Regeneration in Plant Tissues
The analogue 1-Naphthaleneacetic acid (NAA) is extensively used in plant tissue culture media to induce callogenesis (the formation of a mass of undifferentiated plant cells, or callus) and to promote the regeneration of tissues. itsumibotanicals.comcaissonlabs.complantcelltechnology.com A callus can be used to regenerate whole plants or for the production of secondary metabolites. researchgate.net
The concentration of NAA in the culture medium is a critical factor that determines the morphogenetic response of the plant explant. researchgate.net Generally, an intermediate ratio of auxin (like NAA) to another plant hormone, cytokinin, is used to promote callus induction. nih.gov Studies on various plant species have shown that different concentrations of NAA can have varied effects on callus induction, shoot proliferation, and root formation. researchgate.net
For example, in a study on Aloe vera, different concentrations of NAA were evaluated for their effect on shoot proliferation, callus induction, and root induction from lateral shoot explants in a Murashige and Skoog (MS) medium. The results showed that specific NAA concentrations were optimal for each outcome. researchgate.net
| NAA Concentration (mg/l) | Callus Induction Frequency (%) | Average Callus Weight (g) |
|---|---|---|
| 0.5 | 10 | 0.18 |
| 1.0 | 10 | 0.25 |
| 1.5 | 20 | 0.43 |
| 2.0 | 30 | 0.81 |
| 2.5 | 30 | 1.02 |
| 3.0 | 40 | 1.61 |
| 3.5 | 50 | 1.93 |
| 4.0 | 40 | 1.75 |
Similarly, studies on tea cuttings (Camellia sinensis) have shown that NAA treatment significantly promotes the formation of adventitious roots, a crucial step in propagation, while slightly reducing callus formation. nih.gov This highlights the concentration-dependent and species-specific effects of NAA and its analogues on plant tissue development.
Promotion of Rooting and Fruit Development
The parent compound, 1-naphthaleneacetic acid (NAA), is a synthetic auxin, a class of plant hormones that plays a central role in coordinating plant growth and development. NAA is widely used in agriculture and horticulture to promote the formation of adventitious roots, which are roots that arise from non-root tissues like stems or leaves. This property is particularly valuable for the vegetative propagation of plants from cuttings. nih.govpowergrown.comwikipedia.org
Beyond root promotion, NAA is also utilized to influence fruit development. It can be used to promote fruit set, prevent premature fruit drop, and for fruit thinning to improve the size and quality of the remaining fruit. powergrown.comwikipedia.org
While these activities are well-documented for NAA, specific studies detailing the efficacy of its derivative, this compound, in rooting and fruit development are not extensively covered in the available scientific literature.
Table 1: Effects of 1-Naphthaleneacetic Acid (NAA) on Plant Cuttings
| Parameter | Observation with NAA Treatment | Plant Species Example |
| Rooting Percentage | Increased rooting success rate in cuttings. | Hemarthria compressa nih.gov |
| Number of Roots | A higher number of adventitious roots formed per cutting. | Andrographis paniculata |
| Root Dry Weight | Increased overall root biomass. | Hemarthria compressa nih.gov |
| Callus Formation | Can influence the formation of callus tissue from which roots may develop. researchgate.net | Camellia sinensis (Tea) researchgate.net |
Plant Resistance Induction against Pathogens
Plants possess innate immune systems that can be activated by external stimuli to induce a state of heightened resistance against pathogens, a phenomenon known as induced resistance. mdpi.com Chemical compounds, often called plant activators, can trigger these defense pathways. mdpi.com While some plant growth regulators can influence a plant's susceptibility to pathogens, there is limited direct evidence in the available literature specifically characterizing this compound as an inducer of plant resistance.
Some reports suggest that the parent compound, NAA, may help plants combat certain common diseases, though this is not its primary mode of action or application. agmarokna.pl The development of chemical agents for plant resistance typically focuses on compounds that can trigger systemic acquired resistance (SAR), a well-characterized defense pathway often mediated by salicylic (B10762653) acid. mdpi.com Research in this area has identified various chemical structures, such as pyrazolecarboxylic acid derivatives, that act as effective SAR inducers. mdpi.com However, detailed investigations into the role of naphthalene acetic acid derivatives, including the 2-(chloromethyl) substituted variant, in activating these specific defense pathways are not prominently featured in published research.
Receptor and Enzyme Target Identification and Characterization (non-human systems)
Nrf2 Activation Studies
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates cellular defense against oxidative stress by controlling the expression of numerous cytoprotective genes. nih.govresearchgate.net Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for degradation. nih.gov One therapeutic strategy to combat oxidative stress-related conditions is to activate the Nrf2 pathway by disrupting the Keap1-Nrf2 protein-protein interaction (PPI). researchgate.netresearchgate.net
While no studies were found that specifically investigate this compound, research has been conducted on other naphthalene-based derivatives as non-electrophilic activators of Nrf2. nih.gov These compounds are designed to fit into the Nrf2-binding pocket of Keap1, thereby preventing Keap1 from binding to Nrf2 and leading to Nrf2 stabilization and accumulation. nih.govresearchgate.net
For example, a series of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid analogues have been developed and shown to be potent inhibitors of the Keap1-Nrf2 PPI. researchgate.net These compounds demonstrated high activity in biochemical assays and were able to stimulate the Nrf2 signaling pathway in cellular models, leading to the expression of Nrf2 target genes. researchgate.net This indicates that the naphthalene scaffold can be a viable backbone for the design of Nrf2 activators. The specific activity of this compound in this context remains to be determined.
Table 2: Activity of Analogue Naphthalene-Based Keap1-Nrf2 PPI Inhibitors
| Compound Class | Assay Type | Measured Activity (IC₅₀) | Reference |
| 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids | Time-Resolved Fluorescence Energy Transfer (TR-FRET) | 7.2 to 31.3 nM | researchgate.net |
| Naphthalene-based monoacidic inhibitors | Fluorescence Anisotropy | 61 nM (for lead compound) | nih.gov |
CRTH2 Receptor Modulation (e.g., antagonism)
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2), is a G protein-coupled receptor involved in inflammatory and allergic responses. nih.govnih.gov Antagonists of this receptor are of interest for treating conditions like asthma and allergic rhinitis. drugbank.com
A review of the scientific literature did not yield any data suggesting that this compound or its close naphthalene-based analogues act as modulators of the CRTH2 receptor. Research into CRTH2 antagonists has largely focused on other chemical scaffolds, such as indole-3-acetic acid and 7-azaindole-3-acetic acid derivatives, which have shown potency and selectivity for this receptor. nih.govdrugbank.com
Other Enzyme Inhibitory Activities (e.g., pteridine (B1203161) reductase)
Pteridine reductase 1 (PTR1) is an enzyme found in trypanosomatid parasites that plays a crucial role in their survival by providing a metabolic bypass for dihydrofolate reductase (DHFR), a common drug target. nih.govnih.gov As such, inhibitors of PTR1 are being investigated as potential antiparasitic agents. nih.govdundee.ac.uk
There is no information in the available scientific literature to suggest that this compound possesses inhibitory activity against pteridine reductase or other specific enzymes. The development of PTR1 inhibitors has focused on different molecular scaffolds designed to fit the enzyme's active site. nih.gov
Applications in Chemical Biology and Advanced Materials Research
Development as a Chemical Probe for Biological Systems
There is no available research detailing the development or use of 2-(Chloromethyl)naphthalene-4-acetic acid as a chemical probe for biological systems.
No studies have been published that utilize this compound to elucidate biological pathways or mechanisms.
The design or synthesis of affinity reagents based on the this compound scaffold has not been reported in the scientific literature.
Integration into Polymer Synthesis and Materials Science
There is no available research on the integration of this compound into polymer synthesis or materials science. While naphthalene-based polymers are a known class of materials, the use of this specific monomer is not documented.
No published methods or studies describe the incorporation of this compound into polymeric backbones, either as a monomer or a functionalizing agent.
There are no reports on the use of this compound in the development of functional coatings or composite materials.
Use as a Precursor for Complex Organic Molecules
While the bifunctional nature of this compound suggests its potential as a building block in organic synthesis, no specific examples of its use as a precursor for the synthesis of more complex organic molecules have been found in the reviewed literature.
Data Tables
Due to the absence of research data for this compound, no data tables of its applications or properties in the requested contexts can be generated.
Synthesis of Natural Product Analogs
There is no available scientific literature detailing the use of this compound as a scaffold or building block for the synthesis of natural product analogs. The chloromethyl and carboxylic acid functional groups present on the naphthalene (B1677914) core theoretically offer reactive handles for various chemical transformations. The chloromethyl group could serve as an electrophilic site for nucleophilic substitution, allowing for the introduction of diverse side chains. The carboxylic acid group could be used for amide bond formation or esterification, further enabling the construction of more complex molecules.
However, no published research could be found that demonstrates the practical application of these theoretical reaction pathways for the synthesis of analogs of any known natural products. Consequently, no data tables of synthesized analogs or detailed research findings can be presented.
Combinatorial Chemistry Library Development
Similarly, a comprehensive search of chemical literature and patent databases did not yield any instances of this compound being employed in the development of combinatorial chemistry libraries. In principle, this bifunctional molecule could be a valuable component in combinatorial synthesis. For instance, it could be attached to a solid support via its carboxylic acid group, with the chloromethyl group then being subjected to a variety of nucleophilic reagents to generate a library of compounds. Alternatively, the naphthalene scaffold itself could serve as a central core from which to build molecular diversity.
Despite these theoretical possibilities, there are no documented examples of such libraries being synthesized or screened for biological activity. Therefore, it is not possible to provide data tables of library designs, building blocks used, or the results of any high-throughput screening campaigns based on this specific compound.
Emerging Research Directions and Future Perspectives for 2 Chloromethyl Naphthalene 4 Acetic Acid
High-Throughput Screening of Derivatized Libraries
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for biological activity. mdpi.com For derivatives of 2-(Chloromethyl)naphthalene-4-acetic acid, HTS is instrumental in identifying lead compounds with desired therapeutic profiles. The process involves creating a diverse library of analogues through chemical modifications of the parent scaffold. These libraries are then screened against a multitude of biological targets to uncover novel activities.
The naphthalene (B1677914) core is a common feature in many FDA-approved drugs, highlighting its therapeutic potential. nih.govlifechemicals.com HTS of naphthalene-based libraries has led to the identification of compounds with antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comrsc.orgresearchgate.net For instance, screening of naphthalene derivatives has identified potent inhibitors of biofilm formation in pathogenic bacteria, a critical aspect in combating antibiotic resistance. mdpi.com
| Screening Approach | Target | Potential Application |
| Cell-based assays | Cancer cell lines | Anticancer therapeutics |
| Enzyme inhibition assays | Kinases, proteases | Targeted cancer therapy, anti-inflammatory drugs |
| Antimicrobial susceptibility testing | Bacterial and fungal strains | Novel antibiotics and antifungals |
| Receptor binding assays | G-protein coupled receptors | Neurological and metabolic disorders |
These HTS campaigns generate vast amounts of data, which are then analyzed to establish structure-activity relationships (SAR), guiding the next cycle of molecular design and optimization.
Advanced Spectroscopic Characterization in Complex Matrices
A critical aspect of drug development is understanding the behavior of a compound within a biological system. Advanced spectroscopic techniques are vital for characterizing this compound and its metabolites in complex biological matrices such as blood plasma, urine, and tissue homogenates.
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a powerful tool for the sensitive and selective detection of naphthalene acetic acid derivatives in various samples. wikipedia.org Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H and 13C NMR, provides detailed structural information about the parent compound and its transformation products. chemicalbook.comchemicalbook.com These techniques are essential for pharmacokinetic and metabolic studies.
Key Spectroscopic Data for Naphthalene Acetic Acid Derivatives:
| Technique | Information Provided | Reference |
| 1H NMR | Proton chemical shifts and coupling constants, confirming molecular structure. | chemicalbook.com |
| 13C NMR | Carbon skeleton of the molecule. | chemicalbook.com |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns, aiding in identification. | nist.gov |
| FT-IR Spectroscopy | Presence of functional groups. | mdpi.com |
Characterizing the compound in complex biological fluids is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is a key determinant of its therapeutic efficacy and potential toxicity.
Refinement of Computational Models for Predictive Capabilities
Computational modeling has become an indispensable tool in modern drug discovery, significantly reducing the time and cost associated with identifying promising drug candidates. For this compound and its derivatives, the refinement of computational models is a key research focus. These models aim to predict various properties, including biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. osdd.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity. researchgate.net For naphthalene-acetic acid hydrazide derivatives, QSAR studies have revealed that parameters such as the partition coefficient (log P) and the energies of molecular orbitals are crucial in describing their antimicrobial activity. nih.gov Multi-target QSAR models have been shown to be more effective than single-target models in describing the antimicrobial activity of these compounds. nih.gov
Commonly Used Computational Tools in ADMET Prediction:
| Tool | Predicted Properties |
| SwissADME | Pharmacokinetic properties, drug-likeness, and medicinal chemistry friendliness. ijpsjournal.com |
| AdmetSAR | A comprehensive suite of ADMET properties. healthinformaticsjournal.com |
| PASS Online | Prediction of a wide spectrum of biological activities. rsc.org |
These predictive models allow for the in silico screening of virtual libraries of compounds, prioritizing the synthesis and experimental testing of molecules with the highest probability of success. ijpsjournal.com This approach accelerates the drug discovery pipeline and facilitates the design of safer and more effective drugs.
Exploration of Novel Biological Activities in Non-Human Systems
The naphthalene scaffold is a versatile platform that has yielded compounds with a wide range of biological activities. nih.govmdpi.com Research into derivatives of this compound is actively exploring novel applications in various non-human systems.
Antimicrobial and Antifungal Activity: Naphthalene derivatives have shown significant promise as antimicrobial and antifungal agents. ijpsjournal.comresearchgate.netrasayanjournal.co.in For instance, certain derivatives exhibit potent activity against both planktonic and biofilm forms of Candida species, which are a major cause of fungal infections. nih.gov Studies have demonstrated that some naphthalene-based compounds have minimum inhibitory concentration (MIC) values lower than the reference drug fluconazole. nih.gov Furthermore, naphthalene acetic acid itself has been shown to inhibit the growth of the pathogenic fungus Fusarium nygamai. researchgate.net
Plant Growth Regulation: Naphthalene acetic acids are well-known synthetic auxins used in agriculture to regulate plant growth. nih.govmdpi.com They are used to promote root formation in cuttings, prevent premature fruit drop, and improve crop quality. wikipedia.org Recent research has explored the use of hydrogels to achieve a sustained release of naphthalene acetic acid, enhancing its efficacy as a plant growth regulator. acs.org
Enzyme Inhibition: The naphthalene scaffold is present in numerous enzyme inhibitors. nih.govnih.gov For example, naphthalene-based compounds have been designed as inhibitors of pan-Raf kinases, which are implicated in melanoma. nih.gov Others have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease. nih.gov
Design of Multi-Targeting Agents based on the Naphthalene-Acetic Acid Scaffold
The complexity of many diseases, such as cancer and neurodegenerative disorders, has spurred the development of multi-target drugs. rsc.orgresearchgate.net These agents are designed to interact with multiple biological targets simultaneously, potentially leading to enhanced therapeutic efficacy and a lower likelihood of drug resistance. The naphthalene-acetic acid scaffold is an attractive framework for the design of such multi-targeting agents due to its chemical tractability and proven biological versatility. researchgate.net
By combining the naphthalene-acetic acid core with other pharmacologically active moieties, researchers can create hybrid molecules with dual or multiple modes of action. rsc.org For example, novel naphthalene hybrids incorporating different heterocyclic scaffolds have been synthesized and shown to possess potent antitumor, anti-inflammatory, and antituberculosis activities. rsc.org The design of these multi-target agents often involves computational approaches to predict their binding affinities for various targets. nih.gov
Examples of Multi-Targeting Strategies:
| Hybrid Scaffold | Targeted Activities | Reference |
| Naphthalene-heterocycle hybrids | Anticancer, anti-inflammatory, antitubercular | rsc.org |
| Naphthalene-based diarylamides | Pan-Raf kinase inhibition for melanoma | nih.gov |
| Naphthalene-based organoselenocyanates | Anticancer and antimicrobial | biointerfaceresearch.com |
The development of multi-targeting agents based on the this compound scaffold represents a promising frontier in the quest for more effective treatments for complex multifactorial diseases.
Q & A
Q. How can researchers integrate disparate datasets (synthetic, toxicological, analytical) into a cohesive model for this compound?
- Methodological Answer : Use cheminformatics platforms (e.g., KNIME, Pipeline Pilot) to aggregate data into relational databases. Apply multivariate analysis (PCA or PLS) to identify correlations between synthesis parameters and toxicity endpoints. Theoretical frameworks, such as structure-activity relationships (SARs), contextualize findings within existing literature on chlorinated aromatics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
